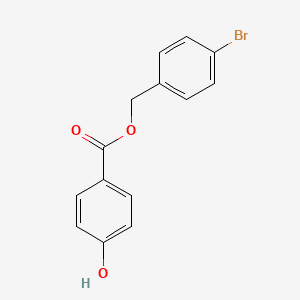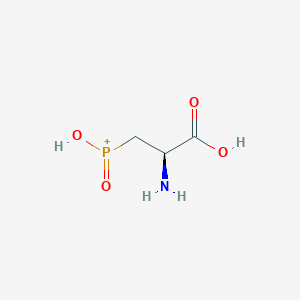
Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(3-pyridinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(3-pyridinylmethyl)-” is a synthetic organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(3-pyridinylmethyl)-” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an amine precursor.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: This step might involve a Friedel-Crafts acylation reaction.
Incorporation of the Pyridinylmethyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
“Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(3-pyridinylmethyl)-” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen to the molecule.
Substitution: Halogen atoms or other groups can be replaced by different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2,6-dimethylphenyl)-: Lacks the chloro and pyridinylmethyl groups.
Acetamide, 2-chloro-N-(3-pyridinylmethyl)-: Lacks the dimethylphenyl group.
Propiedades
Número CAS |
95038-03-2 |
|---|---|
Fórmula molecular |
C16H17ClN2O |
Peso molecular |
288.77 g/mol |
Nombre IUPAC |
2-chloro-N-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H17ClN2O/c1-12-5-3-6-13(2)16(12)19(15(20)9-17)11-14-7-4-8-18-10-14/h3-8,10H,9,11H2,1-2H3 |
Clave InChI |
QBRVNFRKMXVPKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(CC2=CN=CC=C2)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)



![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)


![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)



